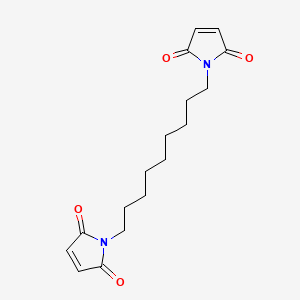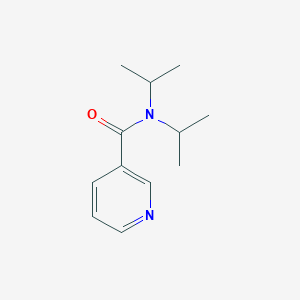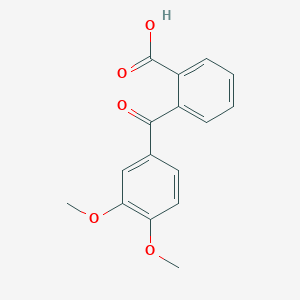![molecular formula C9H7ClN2O2 B1622205 [5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methanol CAS No. 54014-07-2](/img/structure/B1622205.png)
[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methanol
説明
“[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methanol” is a chemical compound that belongs to the class of 1,3,4-oxadiazoles . It is synthesized from 4-chlorobenzoic acid . The compound has been studied for its potential biological activities .
Synthesis Analysis
The synthesis of “this compound” involves several steps starting from 4-chlorobenzoic acid . The process includes esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization . This results in the formation of 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol . This intermediate is then converted into sulfonyl chloride, followed by a nucleophilic attack of the amines to give the final product .Molecular Structure Analysis
The molecular structure of “this compound” is confirmed by NMR, IR, and elemental analysis . The compound contains a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two carbons, one oxygen atom, and two nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include esterification, hydrazination, salt formation, cyclization, and nucleophilic attack . The compound is also involved in various interactions such as hydrogen bonding, π stacking interactions, van der Waals interactions, metal coordination bonds, and hydrophobic forces .科学的研究の応用
Antimicrobial Applications
- A study by Kapadiya et al. (2020) on the synthesis and evaluation of 1,3,4-Oxadiazole derivatives, including a related compound, highlighted their significant antimicrobial activities against various Gram-positive and Gram-negative bacteria, as well as antifungal activities against several strains (Kapadiya et al., 2020).
- Similarly, Rehman et al. (2016) synthesized derivatives of 1,3,4-Oxadiazole and found them to be effective inhibitors of Gram-negative and Gram-positive bacterial strains, emphasizing their antibacterial potential (Rehman et al., 2016).
Antiviral and Antifungal Applications
- Chen et al. (2010) developed 1,3,4-Thiadiazole sulfonamide derivatives, closely related to the compound , and discovered that some of these compounds had anti-tobacco mosaic virus activity, indicating potential antiviral applications (Chen et al., 2010).
- Research by Mahanthesha et al. (2021) on 1,3,4-oxadiazole derivatives showed promising anticancer, antibacterial, and antifungal properties, suggesting a broad spectrum of biological activities for these compounds (Mahanthesha et al., 2021).
Enzyme Inhibition and Chemical Properties
- A study by Rasool et al. (2015) on acetamide and azomethine derivatives of 1,3,4-Oxadiazole demonstrated their potential in antibacterial and enzyme inhibition screening, highlighting the chemical versatility of these compounds (Rasool et al., 2015).
- The photochemical behavior of 1,3,4-oxadiazole derivatives, as studied by Buscemi et al. (1988), revealed interesting properties under UV irradiation, suggesting potential applications in photochemical processes (Buscemi et al., 1988).
Liquid-Crystalline and Optical Properties
- Wolarz et al. (2007) investigated the orientational properties of 1,3,4-oxadiazoles in liquid-crystalline materials, which could have implications in the development of advanced materials and optical devices (Wolarz et al., 2007).
Anti-Lipase and α-Glucosidase Inhibition
- Bekircan et al. (2015) synthesized 1,3,4-oxadiazole derivatives and evaluated their lipase and α-glucosidase inhibition, suggesting potential applications in the treatment of metabolic disorders (Bekircan et al., 2015).
作用機序
Target of Action
It is known that similar compounds have been tested againstMycobacterium tuberculosis cell lines . The activities of these compounds can be explained in terms of the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group .
Mode of Action
It is suggested that the compound’s interaction with its targets results in changes in the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group .
Biochemical Pathways
It is known that similar compounds have shown activity against mycobacterium tuberculosis, suggesting that they may affect pathways related to the growth and survival of this bacterium .
Result of Action
Similar compounds have shown activity against mycobacterium tuberculosis, suggesting that they may inhibit the growth of this bacterium .
Action Environment
It is known that the synthesis of similar compounds involves reactions at low temperatures and under a nitrogen atmosphere , suggesting that these conditions may be important for the stability of the compound.
This compound and its derivatives represent an interesting area of study for the development of novel antitubercular agents .
特性
IUPAC Name |
[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c10-7-3-1-6(2-4-7)9-12-11-8(5-13)14-9/h1-4,13H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJZPGYRFLJFAKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10202336 | |
| Record name | 1,3,4-Oxadiazole-2-methanol, 5-(4-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10202336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54014-07-2 | |
| Record name | 1,3,4-Oxadiazole-2-methanol, 5-(4-chlorophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054014072 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,4-Oxadiazole-2-methanol, 5-(4-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10202336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![{2-chloro-4-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]phenoxy}acetic acid](/img/structure/B1622124.png)


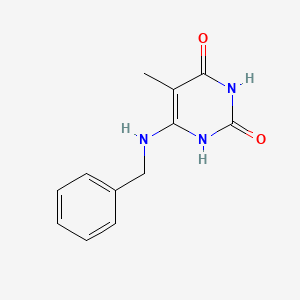

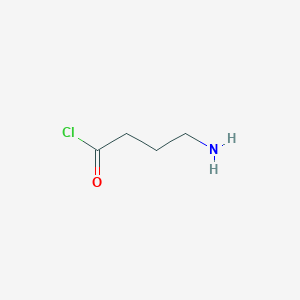
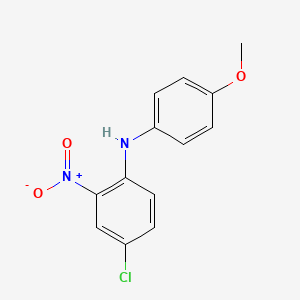
![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[(3,4,5-trihydroxy-6-methoxyoxan-2-yl)methoxy]oxan-3-yl]acetamide](/img/structure/B1622136.png)
